

# what is (S)-(-)-HA 966

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (S)-(-)-HA 966 |           |
| Cat. No.:            | B040809        | Get Quote |

An In-depth Technical Guide to (S)-(-)-HA-966

### Introduction

(S)-(-)-HA-966, or (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is the levorotatory enantiomer of the racemic compound HA-966. While its counterpart, (R)-(+)-HA-966, is recognized as a selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 displays a distinct pharmacological profile.[1][2][3][4] It is significantly less potent at the NMDA receptor's glycine site and is primarily characterized by its potent sedative, muscle relaxant, and ataxic effects.[1][3][4][5] Its mechanism of action is not fully elucidated but is thought to involve the modulation of striatal dopaminergic pathways, drawing comparisons to the effects of y-butyrolactone (GBL) and y-hydroxybutyrate (GHB), although it does not bind to GABA-B receptors.[2][6] This document provides a comprehensive technical overview of (S)-(-)-HA-966 for researchers, scientists, and drug development professionals, detailing its properties, mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.

# **Chemical and Physical Properties**

(S)-(-)-HA-966 is a cyclic hydroxamate derivative of the amino acid norvaline.[2] Its fundamental chemical and physical characteristics are summarized below.



| Property          | Value                                       | Reference(s) |  |
|-------------------|---------------------------------------------|--------------|--|
| IUPAC Name        | (3S)-3-Amino-1-hydroxy-<br>pyrrolidin-2-one | [2]          |  |
| Synonyms          | (-)-HA 966                                  | [7]          |  |
| CAS Number        | 111821-58-0                                 | [8]          |  |
| Molecular Formula | C4H8N2O2                                    | [2][8]       |  |
| Molecular Weight  | 116.12 g/mol                                | [2][8]       |  |
| Appearance        | Solid                                       |              |  |
| Purity            | ≥98% (Commercially available)               | [8]          |  |
| Solubility        | Soluble to 100 mM in water                  | [8]          |  |
| Storage           | Store at room temperature                   | [8]          |  |

## **Mechanism of Action**

The primary pharmacological activities of (S)-(-)-HA-966 are distinct from its (R)-(+)-enantiomer. While the racemate HA-966 is known as an NMDA receptor antagonist acting at the glycine modulatory site, this activity is almost exclusively attributed to the (R)-(+)-enantiomer.[1][3][9]

## **Activity at the NMDA Receptor**

(S)-(-)-HA-966 is a very weak antagonist at the glycine site of the NMDA receptor complex.[1] [3][5] Radioligand binding and electrophysiological studies have consistently demonstrated that its affinity and inhibitory potency at this site are substantially lower than that of the (R)-(+)-enantiomer.[1][3][5] This weak activity is insufficient to explain its potent in vivo sedative and muscle relaxant effects.

## **Modulation of Dopaminergic Systems**

The most prominent hypothesis for the sedative action of (S)-(-)-HA-966 involves the disruption of striatal dopaminergic neurotransmission.[3][4][8] This effect is similar to that of  $\gamma$ -butyrolactone.[3][4] Studies have shown that systemic administration of the (-)-enantiomer



inhibits the neuronal firing rate of dopamine (DA) neurons in the substantia nigra.[6] This inhibition of impulse flow in the nigrostriatal pathway is believed to underlie its sedative and ataxic properties. Furthermore, (S)-(-)-HA-966 has been shown to prevent restraint stress-induced increases in dopamine utilization in the medial prefrontal cortex and nucleus accumbens.[7]



Click to download full resolution via product page

Caption: Enantiomer-specific activity of HA-966 at the NMDA receptor.





Click to download full resolution via product page

Caption: Proposed mechanism of sedative action for (S)-(-)-HA-966.

# **Pharmacological Effects**

The in vivo effects of (S)-(-)-HA-966 are consistent with a central nervous system depressant.

- Sedative and Hypnotic Effects: It produces a marked, dose-dependent sedative and muscle relaxant action.[1][3][4] In monkeys, the racemate was observed to cause periodical sleeping episodes.[10]
- Ataxic Effects: The compound significantly impairs motor coordination. The (S)-(-)enantiomer is over 25-fold more potent in causing ataxia than the (R)-(+)-enantiomer in
  rotarod tests.[3][4]
- Anticonvulsant Effects: While the (R)-(+)-enantiomer's anticonvulsant activity is linked to its NMDA antagonism, the (S)-(-)-enantiomer also shows anticonvulsant properties, albeit through a different mechanism.[6] It is effective against tonic extensor seizures induced by electroshock.[6]
- Anxiolytic and Anti-stress Effects: (S)-(-)-HA-966 has been shown to suppress fear-induced behaviors and prevent stress-induced changes in dopamine metabolism, suggesting



anxiolytic potential.[7]

 Neuroprotective Effects: Unlike its (R)-(+)-enantiomer, (S)-(-)-HA-966 was found to be ineffective in providing neuroprotection in an MPTP-induced animal model of Parkinson's disease.[11]

# **Quantitative Pharmacological Data**

The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the pharmacological differences between the enantiomers of HA-966.

# Table 5.1: In Vitro Receptor Binding and Functional Assays



| Parameter                                                          | Compound           | Value (µM) | Species                                     | Preparation                                 | Reference(s |
|--------------------------------------------------------------------|--------------------|------------|---------------------------------------------|---------------------------------------------|-------------|
| IC <sub>50</sub> (Inhibition of [3H]glycine binding)               | (S)-(-)-HA-<br>966 | 339        | Rat                                         | Cerebral<br>cortex<br>synaptic<br>membranes | [1][3]      |
| (R)-(+)-HA-<br>966                                                 | 12.5               | Rat        | Cerebral<br>cortex<br>synaptic<br>membranes | [1][3]                                      |             |
| (±)-HA-966                                                         | 17.5               | Rat        | Cerebral<br>cortex<br>synaptic<br>membranes | [9]                                         |             |
| IC <sub>50</sub> (Inhibition of glycine-potentiated NMDA response) | (S)-(-)-HA-<br>966 | 708        | Rat                                         | Cultured<br>cortical<br>neurons             | [1][3][5]   |
| (R)-(+)-HA-<br>966                                                 | 13                 | Rat        | Cultured<br>cortical<br>neurons             | [1][3][5]                                   |             |

**Table 5.2: In Vivo Efficacy and Potency** 



| Assay                                                      | Compoun<br>d       | ED50<br>(mg/kg) | Route | Species                                        | Effect                                             | Referenc<br>e(s) |
|------------------------------------------------------------|--------------------|-----------------|-------|------------------------------------------------|----------------------------------------------------|------------------|
| Anticonvuls<br>ant (Low-<br>intensity<br>electroshoc<br>k) | (S)-(-)-HA-<br>966 | 8.8             | i.v.  | Mouse                                          | Prevention<br>of tonic<br>extensor<br>seizures     | [6]              |
| (R)-(+)-HA-<br>966                                         | 105.9              | i.v.            | Mouse | Prevention<br>of tonic<br>extensor<br>seizures | [6]                                                |                  |
| (±)-HA-966                                                 | 13.2               | i.v.            | Mouse | Prevention<br>of tonic<br>extensor<br>seizures | [6]                                                |                  |
| Ataxia<br>(Rotarod<br>performanc<br>e)                     | (S)-(-)-HA-<br>966 | Potent          | i.p.  | Mouse                                          | >25-fold<br>more<br>potent than<br>(R)-(+)<br>form | [3][4]           |
| (R)-(+)-HA-<br>966                                         | Weak               | i.p.            | Mouse | Minimum<br>effective<br>dose of<br>250 mg/kg   | [12]                                               |                  |

# **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize (S)-(-)-HA-966.

# Protocol: Radioligand Binding Assay for Glycine Site Affinity



#### Membrane Preparation:

- Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet (synaptic membranes) in fresh buffer, repeat centrifugation, and finally resuspend in assay buffer.
- Determine protein concentration using a standard method (e.g., Bradford assay).

#### · Binding Assay:

- o In a 96-well plate, combine 50 μL of synaptic membrane preparation (approx. 100 μg protein), 25 μL of [ $^3$ H]glycine (final concentration  $^5$ 0 nM), and 25 μL of (S)-(-)-HA-966 at various concentrations (e.g.,  $^3$ 10-8 M to  $^3$ 10-3 M).
- For total binding, add 25 μL of assay buffer instead of the compound.
- $\circ~$  For non-specific binding, add 25  $\mu L$  of a high concentration of unlabeled glycine (e.g., 1 mM).
- Incubate the plate at 4°C for 30 minutes.

#### Termination and Measurement:

- Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B)
  using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

#### Data Analysis:

## Foundational & Exploratory





- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of (S)-(-)-HA-966.
- Determine the IC<sub>50</sub> value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.





Click to download full resolution via product page

Caption: Workflow for an in vivo anticonvulsant assay.



### **Protocol: In Vivo Rotarod Test for Ataxia**

- · Animal Training:
  - o Select male Swiss-Webster mice (20-25 g).
  - Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 15 rpm) for a continuous period of 2 minutes. Repeat training until a stable baseline performance is achieved.
- · Compound Administration:
  - Divide trained mice into groups.
  - Administer (S)-(-)-HA-966 (or its enantiomer/vehicle as controls) via the desired route (e.g., i.p. or i.v.) at various doses.
- Testing:
  - At a set time post-injection (e.g., 15 minutes), place each mouse on the rotating rod.
  - Record the latency to fall from the rod.
  - A cut-off time (e.g., 120 seconds) is typically used, where animals remaining on the rod for the full duration are assigned the maximum score.
- Data Analysis:
  - Compare the mean latency to fall for each dose group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
  - The dose that causes a significant decrease in performance is considered the minimum effective dose for ataxia.

## **Conclusion**

(S)-(-)-HA-966 is a pharmacologically unique compound whose primary effects—sedation, muscle relaxation, and ataxia—are not mediated by the NMDA receptor's glycine site, in stark contrast to its (R)-(+)-enantiomer. Its mechanism appears to involve the inhibition of



dopaminergic neurons, making it a valuable tool for investigating the role of dopamine in arousal, motor control, and stress responses. The clear stereospecificity of HA-966 enantiomers provides a powerful demonstration of how subtle changes in molecular geometry can lead to profoundly different biological activities. Further research into the precise molecular targets of (S)-(-)-HA-966 could yield new insights into the mechanisms of sedation and may inform the development of novel therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 Wikipedia [en.wikipedia.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. reddit.com [reddit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. pnas.org [pnas.org]
- To cite this document: BenchChem. [what is (S)-(-)-HA 966]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040809#what-is-s-ha-966]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com